methyl (1R,2S,3R,11S,12R,13R,15R)-12-hydroxy-14-oxo-10,17-diazaheptacyclo[9.9.2.01,13.02,17.03,11.03,15.04,9]docosa-4,6,8-triene-10-carboxylate
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Overview
Description
Methyl (1R,2S,3R,11S,12R,13R,15R)-12-hydroxy-14-oxo-10,17-diazaheptacyclo[99201,1302,1703,1103,1504,9]docosa-4,6,8-triene-10-carboxylate is a complex organic compound with a unique heptacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S,3R,11S,12R,13R,15R)-12-hydroxy-14-oxo-10,17-diazaheptacyclo[9.9.2.01,13.02,17.03,11.03,15.04,9]docosa-4,6,8-triene-10-carboxylate typically involves multiple steps, including cyclization reactions, functional group transformations, and purification processes. The specific synthetic route can vary depending on the desired yield and purity of the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S,3R,11S,12R,13R,15R)-12-hydroxy-14-oxo-10,17-diazaheptacyclo[9.9.2.01,13.02,17.03,11.03,15.04,9]docosa-4,6,8-triene-10-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups with alternative functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines
Scientific Research Applications
Methyl (1R,2S,3R,11S,12R,13R,15R)-12-hydroxy-14-oxo-10,17-diazaheptacyclo[9.9.2.01,13.02,17.03,11.03,15.04,9]docosa-4,6,8-triene-10-carboxylate has a broad range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studies on ring systems, stereochemistry, and reaction mechanisms.
Biology: Its potential biological activity is of interest for the development of new pharmaceuticals and bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: The compound’s chemical properties may be harnessed for the development of advanced materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism by which methyl (1R,2S,3R,11S,12R,13R,15R)-12-hydroxy-14-oxo-10,17-diazaheptacyclo[9.9.2.01,13.02,17.03,11.03,15.04,9]docosa-4,6,8-triene-10-carboxylate exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3’R,4S,6’R,7’S,8’Z,15’R)-7-chloro-15’-hydroxy-12’-methyl-7’-[2-[(3S)-3-methylmorpholin-4-yl]ethoxy]-13’-oxospiro[2,3-dihydro-1H-naphthalene-4,22’-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15’-carboxylate
- (1R,2S,3R,11S,12R,13R,15R)-12-hydroxy-8-methoxy-10,17-diazaheptacyclo[9.9.2.01,13.02,17.03,11.03,15.04,9]docosa-4(9),5,7-trien-14-one
Uniqueness
Methyl (1R,2S,3R,11S,12R,13R,15R)-12-hydroxy-14-oxo-10,17-diazaheptacyclo[9.9.2.01,13.02,17.03,11.03,15.04,9]docosa-4,6,8-triene-10-carboxylate stands out due to its specific arrangement of rings and functional groups, which confer unique chemical and biological properties. Its heptacyclic structure is particularly rare and contributes to its potential as a versatile compound for various scientific applications.
Properties
CAS No. |
14058-43-6 |
---|---|
Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.444 |
InChI |
InChI=1S/C22H24N2O4/c1-28-19(27)24-14-6-3-2-5-12(14)22-13-11-23-10-4-7-20(18(22)23)8-9-21(22,24)17(26)15(20)16(13)25/h2-3,5-6,13,15,17-18,26H,4,7-11H2,1H3/t13-,15+,17-,18+,20-,21-,22+/m1/s1 |
InChI Key |
UOVOJZZNYJYZNZ-NMTZWQNNSA-N |
SMILES |
COC(=O)N1C2=CC=CC=C2C34C15CCC67C3N(CCC6)CC4C(=O)C7C5O |
Synonyms |
Fruticosine |
Origin of Product |
United States |
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